molecular formula C15H14Cl2N2O3S B15149911 N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide

N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide

Cat. No.: B15149911
M. Wt: 373.3 g/mol
InChI Key: YEBPBMRSLOSWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide is a complex organic compound that features both chlorophenyl and sulfonyl groups

Properties

Molecular Formula

C15H14Cl2N2O3S

Molecular Weight

373.3 g/mol

IUPAC Name

2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-methylacetamide

InChI

InChI=1S/C15H14Cl2N2O3S/c1-18-15(20)10-19(13-4-2-3-12(17)9-13)23(21,22)14-7-5-11(16)6-8-14/h2-9H,10H2,1H3,(H,18,20)

InChI Key

YEBPBMRSLOSWAG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. For instance, the synthesis might involve the reaction of 3-chlorophenylamine with 4-chlorobenzenesulfonyl chloride to form an intermediate sulfonamide, which is then reacted with N-methylglycine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the chlorophenyl rings.

Scientific Research Applications

N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide depends on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycine
  • N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylalanine

Uniqueness

N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.